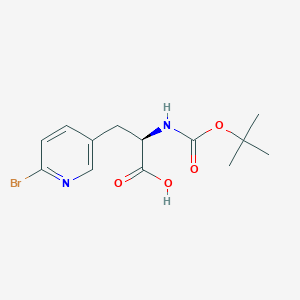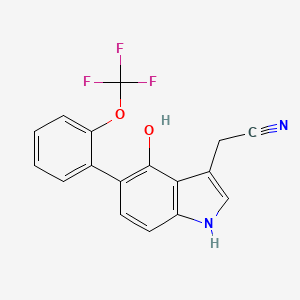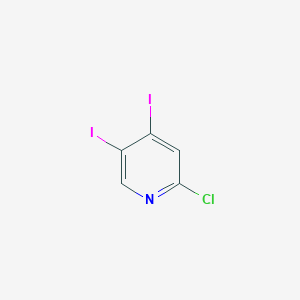
3-Trifluoromethoxy-1-tert-butoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Trifluoromethoxy-1-tert-butoxybenzene is an organic compound characterized by the presence of trifluoromethoxy and tert-butoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethoxy-1-tert-butoxybenzene typically involves the introduction of trifluoromethoxy and tert-butoxy groups onto a benzene ring. One common method is the reaction of 3-hydroxy-1-tert-butoxybenzene with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Trifluoromethoxy-1-tert-butoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy or tert-butoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with new functional groups replacing the trifluoromethoxy or tert-butoxy groups.
Wissenschaftliche Forschungsanwendungen
3-Trifluoromethoxy-1-tert-butoxybenzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Researchers use the compound to study the effects of trifluoromethoxy and tert-butoxy groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and other biochemical processes.
Medicine: The compound’s derivatives may have potential therapeutic applications. Researchers are exploring its use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Trifluoromethoxy-1-tert-butoxybenzene involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy and tert-butoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Trifluoromethoxy-1-methoxybenzene: Similar structure but with a methoxy group instead of a tert-butoxy group.
3-Trifluoromethoxy-1-ethoxybenzene: Similar structure but with an ethoxy group instead of a tert-butoxy group.
3-Trifluoromethoxy-1-propoxybenzene: Similar structure but with a propoxy group instead of a tert-butoxy group.
Uniqueness
3-Trifluoromethoxy-1-tert-butoxybenzene is unique due to the presence of both trifluoromethoxy and tert-butoxy groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and stability, making the compound valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H13F3O2 |
|---|---|
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H13F3O2/c1-10(2,3)15-8-5-4-6-9(7-8)16-11(12,13)14/h4-7H,1-3H3 |
InChI-Schlüssel |
FANQIZHFPQJKNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=CC=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


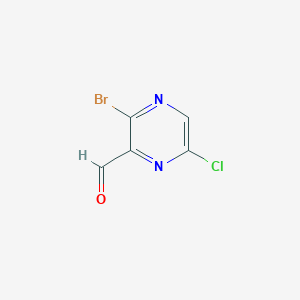
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)
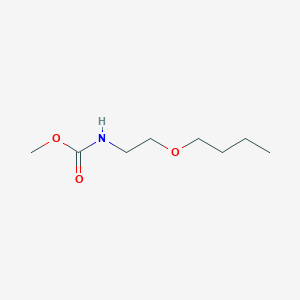
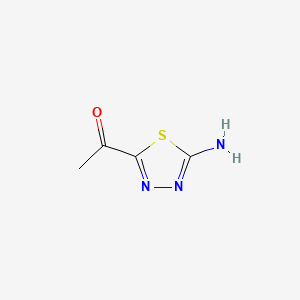

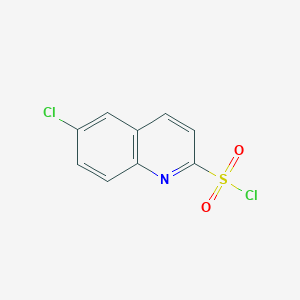


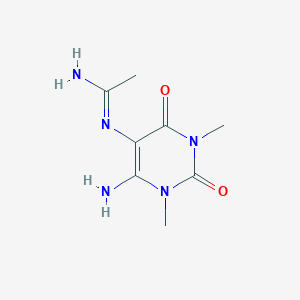
![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)
